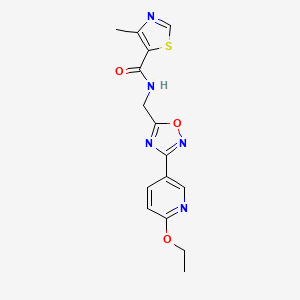

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide

描述

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-methylthiazole-5-carboxamide moiety via a methylene bridge. The 6-ethoxypyridin-3-yl substituent on the oxadiazole ring distinguishes it from structurally related analogs. Its synthesis likely follows methodologies similar to those reported for substituted thiazole carboxamides, involving coupling reactions between nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide bond formation with amines under classic coupling conditions (e.g., EDC·HCl or HOBt) .

属性

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-3-22-11-5-4-10(6-16-11)14-19-12(23-20-14)7-17-15(21)13-9(2)18-8-24-13/h4-6,8H,3,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFURBGBQCYURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H14N6O3S |

| Molecular Weight | 346.37 g/mol |

| CAS Number | 2034369-69-0 |

| Structural Formula | Structure |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Starting from 6-ethoxypyridine derivatives and acyl hydrazides, cyclization reactions are performed using dehydrating agents like phosphorus oxychloride.

- Introduction of Thiazole Moiety : The thiazole ring is incorporated through a series of condensation reactions with appropriate thiazole precursors.

- Final Coupling : The final product is obtained by coupling the oxadiazole and thiazole components under specific reaction conditions.

This compound exhibits its biological activity through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate its potential as an antimicrobial agent against specific bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production in certain models.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

- Antimicrobial Tests : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition at MIC values ranging from 20 to 50 µg/mL .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds within its class:

| Compound Name | Biological Activity |

|---|---|

| N-(6-chloro-pyridin-3-yl) derivatives | Anticancer, Antimicrobial |

| Pyrazolo[1,5-a]pyrimidine derivatives | Anti-inflammatory |

| Benzoquinazolines | Kinase inhibition |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic pathways, and inferred biological implications.

Structural Analogues with Thiazole Carboxamide Cores

and describe compounds sharing the 4-methylthiazole-5-carboxamide scaffold but differing in substituents:

- Compound 1 (): (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide Key Differences: Incorporates a dichlorobenzyl group and a hydrazone-linked urea moiety. Implications: The dichlorobenzyl substituent may enhance lipophilicity and membrane permeability compared to the target compound’s ethoxypyridinyl group. The hydrazone moiety could confer chelation properties or metabolic instability .

1,2,4-Oxadiazole-Containing Analogues

and highlight compounds with 1,2,4-oxadiazole rings but divergent substitutions:

- N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()

- Key Differences : Substitutes the ethoxypyridinyl group with a 4-methoxyphenyl ring and adds a phenyl-oxazole carboxamide.

- Implications : The methoxyphenyl group may reduce solubility compared to the ethoxypyridinyl substituent, which benefits from pyridine’s electron-withdrawing effects. The phenyl-oxazole moiety could introduce steric hindrance, affecting receptor interactions .

- 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () Key Differences: Features nitrophenyl and phenoxyphenyl groups on the oxadiazole. Implications: Nitro groups often enhance antibacterial activity but may increase toxicity. The phenoxyphenyl substituent could improve π-π stacking in hydrophobic binding pockets .

Key Observations :

- The target compound’s ethoxypyridinyl group likely balances solubility and lipophilicity better than methoxyphenyl () or nitrophenyl () substituents.

- Dichlorobenzyl derivatives () exhibit higher LogP, favoring membrane penetration but risking metabolic clearance.

- Synthetic yields for oxadiazole derivatives vary widely, with nitro-substituted analogs achieving higher yields (~85%) due to optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。